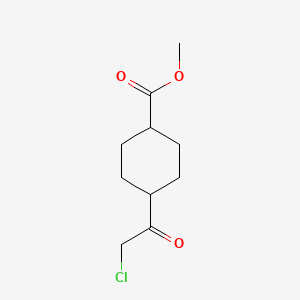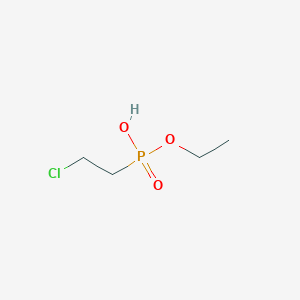
(2-Chloroethyl)phosphonic acid monoethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloroethyl)phosphonic acid monoethyl ester is a chemical compound with the molecular formula C4H10ClO3P and a molecular weight of 172.55 g/mol . It is also known as ethyl hydrogen (2-chloroethyl)phosphonate. This compound is of interest due to its various applications in scientific research and industry.
Métodos De Preparación
The synthesis of (2-Chloroethyl)phosphonic acid monoethyl ester typically involves the reaction of 2-chloroethanol with phosphonic acid derivatives under controlled conditions . The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity.
Análisis De Reacciones Químicas
(2-Chloroethyl)phosphonic acid monoethyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding acid and alcohol.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2-Chloroethyl)phosphonic acid monoethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the (2-chloroethyl)phosphonic acid group into molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of (2-Chloroethyl)phosphonic acid monoethyl ester involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This can lead to changes in enzyme activity, gene expression, and cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific context and application.
Comparación Con Compuestos Similares
(2-Chloroethyl)phosphonic acid monoethyl ester can be compared with other similar compounds, such as:
Phosphonic acid, (2-chloroethyl)-: This compound has a similar structure but lacks the ethyl ester group.
Phosphonic acid, (2-chloroethyl)-, diethyl ester: This compound has two ethyl ester groups instead of one.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications compared to its analogs.
Propiedades
Número CAS |
23510-39-6 |
|---|---|
Fórmula molecular |
C4H10ClO3P |
Peso molecular |
172.55 g/mol |
Nombre IUPAC |
2-chloroethyl(ethoxy)phosphinic acid |
InChI |
InChI=1S/C4H10ClO3P/c1-2-8-9(6,7)4-3-5/h2-4H2,1H3,(H,6,7) |
Clave InChI |
BOEGWRHPJUASPQ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CCCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


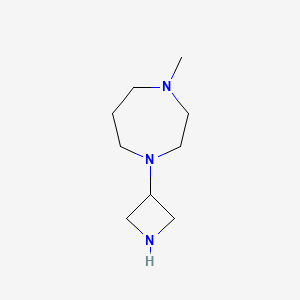

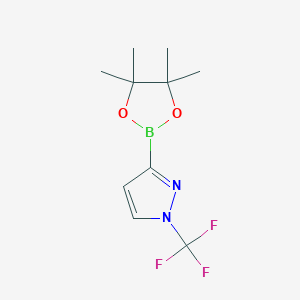

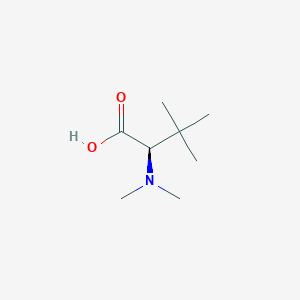
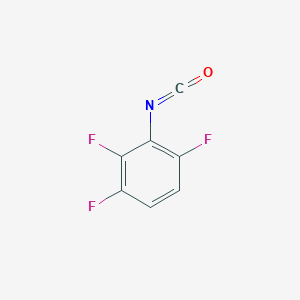
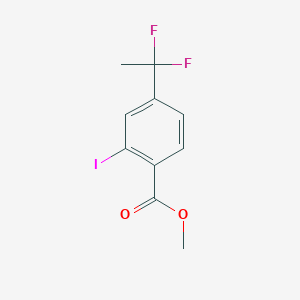
![(2-Aminospiro[3.5]nonan-7-yl)methanol hydrochloride](/img/structure/B13564877.png)
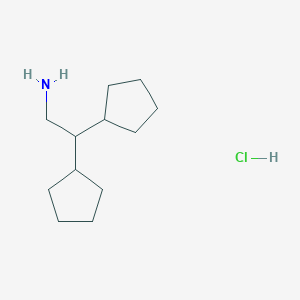

![4-(1h-Benzo[d]imidazol-2-yl)butan-2-amine](/img/structure/B13564901.png)


